molecular formula C15H20BrClN2O4S B15303333 Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate

Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate

Cat. No.: B15303333
M. Wt: 439.8 g/mol
InChI Key: BUUTWRHBNNAMMH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a sulfonyl group attached to a 4-bromo-2-chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, the compound’s potential as a drug candidate is explored for various therapeutic applications, including anti-inflammatory and anticancer treatments. Its unique structure allows for specific interactions with biological targets, enhancing its efficacy and selectivity .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate is unique due to the presence of both bromine and chlorine atoms in the benzene ring, along with the sulfonyl group. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H20BrClN2O4S

Molecular Weight

439.8 g/mol

IUPAC Name

tert-butyl 4-(4-bromo-2-chlorophenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C15H20BrClN2O4S/c1-15(2,3)23-14(20)18-6-8-19(9-7-18)24(21,22)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3

InChI Key

BUUTWRHBNNAMMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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